2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid is a white to off-white crystalline solid. The compound features a phenyl ring substituted with two fluorine atoms and a methoxy group, along with an acetic acid moiety. The presence of fluorine atoms and the methoxy group significantly influences its chemical and physical properties .
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.
Nucleophilic Aromatic Substitution: The fluorine atoms on the phenyl ring may undergo substitution reactions with strong nucleophiles.
Oxidation: The methoxy group can potentially be oxidized under specific conditions.
The synthesis of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid can be achieved through several methods:
Friedel-Crafts Acylation: Starting with 3-fluoro-5-methoxybenzene, followed by introduction of the fluoroacetic acid moiety.
Grignard Reaction: Using 3-fluoro-5-methoxyphenylmagnesium bromide and ethyl bromofluoroacetate, followed by hydrolysis.
Directed Ortho Metalation: Employing a directed ortho metalation strategy on 3-fluoro-5-methoxybenzene, followed by reaction with a suitable electrophile .
2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid has potential applications in various fields:
Pharmaceutical Research: As a building block for drug discovery and development.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: In the development of specialty chemicals and materials .
While specific interaction studies for 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid are not readily available, similar compounds have shown:
Protein Binding: Potential interactions with various proteins, including enzymes and receptors.
Membrane Permeability: The presence of fluorine atoms may enhance membrane permeability, potentially affecting its pharmacokinetic properties.
Several compounds share structural similarities with 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid:
The uniqueness of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid lies in its specific substitution pattern. The presence of two fluorine atoms, one on the phenyl ring and another on the acetic acid moiety, distinguishes it from its analogs. This unique structure may confer distinct chemical reactivity, biological activity, and physicochemical properties compared to similar compounds .
The combination of fluorine atoms and the methoxy group in this molecule can potentially enhance its metabolic stability, lipophilicity, and binding affinity to biological targets. These properties make 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid an interesting compound for further research in medicinal chemistry and materials science.
The synthesis of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid through diazotization-addition pathways represents a fundamental approach in fluorinated aromatic chemistry [1]. The diazotization process involves the conversion of aromatic amines to diazonium salts, which can subsequently undergo nucleophilic substitution reactions with fluoride sources [2]. This methodology has been extensively developed for the preparation of fluorinated phenylacetic acid derivatives, particularly those containing multiple fluorine substitutions.
The classical Balz-Schiemann reaction provides a reliable route for introducing fluorine atoms into aromatic systems through diazonium intermediates [3]. When applied to the synthesis of fluorinated phenylacetic acids, this approach typically requires the initial preparation of the corresponding aniline derivative, followed by diazotization using sodium nitrite and hydrochloric acid [2]. The resulting diazonium tetrafluoroborate salt can then be thermally decomposed to yield the fluorinated product [3].
Recent advances in continuous flow processing have significantly improved the safety and efficiency of diazonium-based fluorination reactions [3]. The diazotization process can be performed at temperatures as low as 10 degrees Celsius with residence times of approximately 10 minutes, followed by fluorination at 60 degrees Celsius with residence times of 5.4 seconds [3]. These conditions have demonstrated yields of approximately 70 percent while dramatically reducing reaction times compared to traditional batch processes [3].
| Parameter | Optimal Range | Effect on Yield | Reference |
|---|---|---|---|
| Temperature (Diazotization) | 0-10°C | Critical for stability | [3] |
| Temperature (Fluorination) | 60-80°C | Controls reaction rate | [3] |
| Residence Time | 5.4-10 seconds | Minimizes decomposition | [3] |
| Fluoride Source | Tetrafluoroborate | High selectivity | [4] |
The mechanism of diazotization-addition reactions involves the formation of highly reactive aryl cations upon thermal decomposition of the diazonium salt [5]. These cations are rapidly trapped by fluoride nucleophiles to form the carbon-fluorine bond [5]. The presence of electron-withdrawing groups on the aromatic ring, such as the fluorine and methoxy substituents in the target compound, can influence both the stability of the diazonium intermediate and the reactivity toward nucleophilic attack [4].
Hypervalent iodine compounds have emerged as effective catalysts for Balz-Schiemann fluorination reactions under mild conditions [4]. The use of iodine(III) reagents combined with boron trifluoride etherate can dramatically reduce the decomposition temperature of diazonium salts, enabling fluorination reactions to proceed at temperatures between 25 and 60 degrees Celsius [4]. This catalytic approach has demonstrated particular utility for substrates bearing electron-neutral and electron-withdrawing substituents [4].
The formation of carboxylic acid functionality in fluorinated phenylacetic acid derivatives can be achieved through several hydrolysis strategies, depending on the nature of the precursor functional group [1] [6]. The most common approach involves the hydrolysis of ester intermediates, particularly those derived from fluoromalonate chemistry [6] [7].
Fluoromalonate esters serve as versatile building blocks for the synthesis of fluorinated carboxylic acids through nucleophilic aromatic substitution followed by hydrolytic decarboxylation [6] [7]. The reaction of diethyl 2-fluoromalonate with fluorinated aromatic systems under basic conditions generates the corresponding aryl-fluoromalonate intermediates [6]. These intermediates can be selectively hydrolyzed using potassium hydroxide in ethanol at 0 degrees Celsius, followed by acidification to yield the desired fluorinated phenylacetic acid [6].
| Substrate Type | Hydrolysis Conditions | Reaction Time | Typical Yield | Reference |
|---|---|---|---|---|
| Fluoromalonate Esters | KOH/EtOH, 0°C | 1-3 hours | 65-85% | [6] |
| Nitrile Intermediates | H2SO4, reflux | 4-6 hours | 70-90% | [8] |
| Ester Derivatives | NaOH/H2O, RT | 2-4 hours | 80-95% | [9] |
| Amide Precursors | HCl, reflux | 6-12 hours | 60-80% | [10] |
The hydrolysis of fluorinated nitrile intermediates represents an alternative pathway for carboxylic acid formation [8]. This approach typically employs concentrated sulfuric acid under reflux conditions, resulting in the formation of the carboxylic acid through acid-catalyzed hydrolysis [8]. The reaction proceeds through the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid [8].
Base-catalyzed hydrolysis of ester precursors offers a milder alternative for acid-sensitive substrates [9]. The use of sodium hydroxide in aqueous solution at room temperature can effectively convert methyl and ethyl esters to the corresponding carboxylic acids [9]. This approach is particularly advantageous for compounds containing multiple fluorine substituents, as it minimizes the risk of defluorination under harsh acidic conditions [9].
The hydrolysis of perfluorinated telomer compounds follows distinct kinetic patterns that are highly dependent on solution pH [11]. For carboxylic acid ester functions, the half-lives decrease rapidly with changes in solution pH, with acid-catalyzed hydrolysis being particularly efficient for electron-deficient aromatic systems [11].
The development of efficient catalytic systems for fluorophenylacetic acid synthesis has focused primarily on palladium-catalyzed carbon-hydrogen activation and copper-mediated fluoroalkylation reactions [12] [13] [14]. These methodologies enable the direct introduction of fluorine functionality into phenylacetic acid frameworks without the need for pre-functionalized substrates.
Palladium-catalyzed carbon-hydrogen fluorination represents a powerful approach for the selective introduction of fluorine atoms at specific positions within carboxylic acid substrates [12] [13] [14]. The addition of silver oxide and pivalic acid has been identified as crucial for the success of these transformations [12] [13] [14]. The reaction proceeds through a palladium(II)-catalyzed carbon-hydrogen activation mechanism, enabling the direct fluorination of unactivated carbon(sp3)-hydrogen bonds at the beta position of carboxylic acids [12] [13] [14].
| Catalyst System | Substrate Scope | Temperature | Reaction Time | Yield Range | Reference |
|---|---|---|---|---|---|
| Pd(OAc)2/Ag2O/PivOH | β-C(sp3)-H bonds | 80-120°C | 12-24 hours | 45-78% | [12] [13] [14] |
| Cu(OTf)2/DIPEA | Benzylic positions | 25-60°C | 30 min-4 hours | 60-95% | [15] |
| Ir[dF(CF3)ppy]2(dtbbpy)PF6 | Decarboxylative | RT | 1-15 hours | 52-89% | [16] |
| CuF2/I(III) reagents | Trifluoromethylation | 60-100°C | 2-6 hours | 55-85% | [10] |
Copper-mediated fluoroalkylation systems have demonstrated exceptional versatility in the synthesis of fluorinated phenylacetic acid derivatives [17] [18]. The use of copper(I) triflate in combination with sterically hindered amines such as diisopropylethylamine has enabled efficient fluorination of benzylic substrates under mild conditions [15]. This catalytic system operates through a mechanism involving the formation of reactive copper-fluoride complexes that facilitate nucleophilic fluorination [15].
Photoredox catalysis has emerged as a valuable tool for decarboxylative fluorination reactions [16] [19]. The use of iridium-based photocatalysts enables the oxidative generation of carboxyl radicals, which undergo rapid decarboxylation followed by fluorine atom transfer from electrophilic fluorinating reagents [16]. This methodology has proven particularly effective for the synthesis of primary and secondary alkyl fluorides from the corresponding carboxylic acids [16] [19].
The development of transition-metal-free photoredox systems using organic dyes has provided a more sustainable approach to decarboxylative fluorination [19]. These systems operate under visible light irradiation at room temperature and have demonstrated satisfactory yields for a wide range of aliphatic carboxylic acid substrates [19].
Copper-catalyzed decarboxylative fluoroalkylation reactions have been successfully applied to the preparation of vinyl trifluoromethanes and difluoromethylsulfones from unsaturated carboxylic acid precursors [10]. The combination of catalytic copper(II) fluoride with hypervalent iodine(III) trifluoromethylating reagents enables stereoselective conversion of alpha,beta-unsaturated acids to the corresponding fluoroalkylated products [10].
The industrial-scale production of fluorinated phenylacetic acids requires careful consideration of safety, economic, and environmental factors [20] [21] [22]. The highly corrosive and toxic nature of traditional fluorinating reagents, such as hydrogen fluoride and elemental fluorine, necessitates specialized equipment and stringent safety protocols [20] [21].
Continuous flow technology has emerged as a critical enabling factor for the safe scale-up of fluorination processes [23] [20] [22]. Flow platforms facilitate rapid heat dissipation and optimized mass transfer, which are critical for highly exothermic fluorination reactions [22]. The segregation of toxic and corrosive reagents from operators through automated flow systems significantly reduces safety risks while enabling precise control of reaction parameters [20].
| Factor | Batch Processing | Continuous Flow | Impact on Scalability | Reference |
|---|---|---|---|---|
| Heat Management | Poor | Excellent | Critical for safety | [22] |
| Residence Time | Hours | Minutes/Seconds | Increased throughput | [3] [23] |
| Equipment Corrosion | High | Reduced | Lower maintenance costs | [20] |
| Product Consistency | Variable | High | Quality assurance | [24] |
| Capital Investment | Lower initial | Higher initial | Long-term economics | [22] |
The space-time yield improvements achievable through continuous flow processing can be substantial, with increases of 130-fold reported for certain pharmaceutical intermediates [25]. This dramatic improvement in productivity is achieved through the ability to operate at higher temperatures and shorter reaction times compared to batch processes [25].
Process intensification through microreactor technology has demonstrated particular advantages for fluorination reactions [23] [24]. The enhanced surface-to-volume ratio in microreactors leads to excellent mass and heat transport, enabling reactions that are not feasible under conventional batch conditions [23]. The precise temperature and mixing control available in flow systems allows for optimization of yields and selectivities while minimizing side product formation [23].
The development of automated synthesis platforms for fluorine-18 labeled compounds has provided insights into the scaling challenges associated with fluorination chemistry [26]. Surface area effects become comparably larger and more influential in small-scale reactions, while leachables and extractables can have considerable influence on reaction efficiency [26]. These factors must be carefully considered when transitioning from laboratory-scale to industrial production [26].
Economic considerations for industrial fluorochemical production include the high cost of specialized equipment resistant to hydrogen fluoride corrosion and the need for sophisticated waste treatment systems [27]. However, the unique properties imparted by fluorine substitution, including enhanced metabolic stability and altered physicochemical properties, often justify the additional manufacturing complexity for pharmaceutical applications [27].
Environmental sustainability considerations have driven the development of alternative fluorination strategies that minimize or eliminate the use of hydrogen fluoride [21]. Recent advances in direct fluorination of fluorite minerals using alternative chemical pathways have shown promise for reducing the environmental impact of fluorochemical production [21]. Additionally, technologies for the recovery and recycling of fluorine content from waste streams are being developed to support circular economy principles in fluorochemical manufacturing [21].
The vibrational spectroscopic analysis of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid reveals distinctive characteristic bands that confirm the presence of multiple functional groups and fluorine substitution patterns.
3.1.1 Fourier Transform Infrared Spectroscopy Analysis
The Fourier Transform Infrared spectrum of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid exhibits several characteristic absorption bands that provide structural confirmation [1]. The carboxylic acid carbonyl stretching vibration appears as a strong, broad absorption band at approximately 1700-1750 cm⁻¹, which is consistent with the presence of the carboxylic acid functional group [2] [3]. The electron-withdrawing effect of the fluorine substituents causes a slight shift toward higher frequencies within this range compared to non-fluorinated analogs [4] [5].
The aromatic carbon-carbon stretching vibrations manifest as medium intensity bands in the 1600-1450 cm⁻¹ region, with the aromatic carbon equals carbon double bond stretches appearing at approximately 1496 cm⁻¹ [2]. The presence of fluorine substitution on the aromatic ring modifies these characteristic frequencies due to the electronic effects of the fluorine atoms [5] [6].
The methoxy group contribution is evident through the carbon-oxygen stretching vibration appearing at approximately 1265 cm⁻¹, which corresponds to the methoxy carbon-oxygen bond [2]. The asymmetric and symmetric stretching modes of the methoxy group appear at distinct frequencies, providing confirmation of the methoxy substitution pattern [7].
3.1.2 Carbon-Fluorine Vibrational Characteristics
The carbon-fluorine stretching vibrations represent critical diagnostic features in the Fourier Transform Infrared spectrum. The aromatic carbon-fluorine bond stretching typically appears in the 1100-1200 cm⁻¹ region, while the aliphatic carbon-fluorine stretch (at the alpha position) manifests at approximately 1000-1100 cm⁻¹ [8] . These vibrations are particularly sensitive to the local electronic environment and provide definitive evidence for fluorine incorporation [10].
3.1.3 Raman Spectroscopy Analysis
Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for symmetric vibrations that may be infrared inactive [11]. The aromatic ring breathing modes appear as strong bands in the 1000-1200 cm⁻¹ region, while the carbon-fluorine stretching modes exhibit distinct polarization characteristics that aid in structural assignment [12].
The fluorinated aromatic system shows characteristic Raman active modes that differ from the non-fluorinated analogs. The presence of multiple fluorine substituents creates complex vibrational coupling patterns that can be analyzed to determine substitution patterns [11].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid through multiple nuclei observations.
3.2.1 Proton Nuclear Magnetic Resonance Spectral Analysis
The proton Nuclear Magnetic Resonance spectrum exhibits several distinct resonance patterns characteristic of the fluorinated aromatic system [1] [13]. The aromatic protons appear as a complex multiplet in the 6.8-7.5 parts per million region, with splitting patterns influenced by fluorine coupling [14]. The meta-positioned protons relative to the fluorine substituents show characteristic doublet patterns due to four-bond fluorine-proton coupling [15].
The alpha-proton adjacent to the carboxylic acid group appears as a doublet at approximately 5.0-5.5 parts per million, with the coupling constant to fluorine (²J fluorine-hydrogen) typically ranging from 45-50 Hertz [1] [16]. This large coupling constant confirms the presence of the alpha-fluorine substituent and provides stereochemical information about the molecular configuration [17].
The methoxy group protons appear as a singlet at approximately 3.8-4.0 parts per million, representing the three equivalent methyl protons . The chemical shift and multiplicity of this signal remain relatively unaffected by the fluorine substitution pattern .
3.2.2 Carbon-13 Nuclear Magnetic Resonance Spectral Assignments
The carbon-13 Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework and fluorine coupling patterns [1] [20]. The carbonyl carbon of the carboxylic acid appears at approximately 170-175 parts per million, with the exact position influenced by the electron-withdrawing effects of the fluorine substituents [4].
The aromatic carbon resonances appear in the 100-160 parts per million region, with carbons bearing fluorine substituents showing characteristic downfield shifts and large one-bond carbon-fluorine coupling constants (¹J carbon-fluorine = 240-250 Hertz) [21] [22]. The quaternary aromatic carbons exhibit different coupling patterns compared to the protonated carbons, providing definitive structural assignments [16].
The alpha-carbon bearing the fluorine substituent appears at approximately 87-92 parts per million with a large one-bond carbon-fluorine coupling constant (¹J carbon-fluorine = 185-190 Hertz) [1] [20]. This characteristic chemical shift and coupling pattern is diagnostic for alpha-fluorinated carboxylic acids [16].
3.2.3 Fluorine-19 Nuclear Magnetic Resonance Spectral Analysis
Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides the most direct and sensitive method for fluorine characterization [13] [14]. The alpha-fluorine substituent appears at approximately -175 to -180 parts per million relative to trichlorofluoromethane, with the exact position influenced by the electronic environment [1] [23].
The aromatic fluorine substituent resonates at a distinctly different chemical shift, typically appearing at approximately -110 to -115 parts per million [24]. The large chemical shift difference between aliphatic and aromatic fluorine environments allows for unambiguous assignment of substitution patterns [13].
The coupling patterns between the two fluorine nuclei provide valuable stereochemical information. Through-space and through-bond coupling mechanisms can be distinguished through two-dimensional Nuclear Magnetic Resonance experiments [14] [22].
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns for 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid.
3.3.1 Electrospray Ionization Mass Spectrometry
Common fragmentation pathways include the loss of carbon dioxide (44 mass units) to form an ion at mass-to-charge ratio 157, corresponding to the fluorinated benzyl anion [27]. The loss of hydrogen fluoride (20 mass units) from the molecular ion produces a fragment at mass-to-charge ratio 181, representing the defluorinated carboxylic acid derivative .
3.3.2 Electron Impact Mass Spectrometry
Under electron impact conditions, the molecular ion is typically of low intensity due to extensive fragmentation [29]. The base peak often corresponds to the fluorinated tropylium ion formed through alpha-cleavage adjacent to the aromatic ring [27].
The fragmentation pattern includes the sequential loss of carboxylic acid functionality (mass loss of 45 mass units corresponding to carbon dioxide + hydrogen), followed by hydrogen fluoride elimination. These characteristic losses provide structural confirmation and can be used for identification purposes [25].
3.3.3 Tandem Mass Spectrometry Characterization
Tandem mass spectrometry experiments provide detailed fragmentation pathways and structural elucidation [30]. Collision-induced dissociation of the molecular ion produces characteristic neutral losses that can be correlated with specific structural features [31].
The presence of multiple fluorine substituents creates complex fragmentation patterns that can be analyzed to determine substitution patterns. The relative intensities of fluorine-containing fragments provide information about the stability of different fluorinated species [27].
The ultraviolet-visible absorption spectrum of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid provides information about the electronic transitions and chromophoric properties of the molecule.
3.4.1 Electronic Transition Analysis
The aromatic system exhibits characteristic absorption bands in the ultraviolet region [32]. The primary absorption maximum occurs at approximately 250-280 nanometers, corresponding to the π→π* transition of the substituted benzene ring [33]. The presence of fluorine substituents causes a hypsochromic shift (blue shift) compared to the non-fluorinated analog due to the electron-withdrawing nature of fluorine [34].
The methoxy substituent contributes to the electronic absorption through its electron-donating resonance effect, which partially counteracts the electron-withdrawing influence of the fluorine atoms [7]. This results in a complex electronic environment that influences the absorption characteristics [35].
3.4.2 Solvent Effects on Absorption Characteristics
The ultraviolet-visible absorption characteristics show solvent-dependent behavior due to the polar nature of the fluorinated aromatic system . In polar solvents, the absorption maximum shifts to longer wavelengths (bathochromic shift) due to stabilization of the excited state [33].
The fluorine substitution pattern creates a permanent dipole moment that influences the solvatochromic behavior. The absorption intensity (extinction coefficient) typically ranges from 5,000-15,000 per molar per centimeter, depending on the solvent system [32] [33].
3.4.3 Quantitative Analysis Applications
The characteristic absorption properties enable quantitative analysis through Beer-Lambert law applications . The absorption maximum provides a suitable wavelength for high-performance liquid chromatography detection at 264 nanometers [33].
The presence of multiple chromophoric groups (aromatic ring, carboxylic acid, fluorine substituents) creates a complex absorption profile that can be deconvoluted for analytical purposes [35]. The extinction coefficient and absorption wavelength serve as diagnostic parameters for compound identification and purity assessment [32].
| Spectroscopic Technique | Characteristic Frequency/Chemical Shift | Assignment | Intensity |
|---|---|---|---|
| FT-IR | 1700-1750 cm⁻¹ | C=O stretch (carboxylic acid) | Strong, broad |
| FT-IR | 1496 cm⁻¹ | Aromatic C=C stretch | Medium |
| FT-IR | 1265 cm⁻¹ | C-O stretch (methoxy) | Medium |
| FT-IR | 1100-1200 cm⁻¹ | C-F stretch (aromatic) | Strong |
| FT-IR | 1000-1100 cm⁻¹ | C-F stretch (aliphatic) | Strong |
| ¹H NMR | 6.8-7.5 ppm | Aromatic protons | Complex multiplet |
| ¹H NMR | 5.0-5.5 ppm | α-H (²J F-H = 45-50 Hz) | Doublet |
| ¹H NMR | 3.8-4.0 ppm | Methoxy protons | Singlet |
| ¹³C NMR | 170-175 ppm | Carbonyl carbon | Singlet |
| ¹³C NMR | 87-92 ppm | α-Carbon (¹J C-F = 185-190 Hz) | Doublet |
| ¹⁹F NMR | -175 to -180 ppm | α-Fluorine | Doublet |
| ¹⁹F NMR | -110 to -115 ppm | Aromatic fluorine | Singlet |
| MS (ESI⁻) | m/z 201 | [M-H]⁻ | Molecular ion |
| MS (ESI⁻) | m/z 157 | [M-H-CO₂]⁻ | Base peak |
| UV-Vis | 250-280 nm | π→π* transition | ε = 5,000-15,000 M⁻¹cm⁻¹ |